

Butyl isobutyrate chemical properties and structure

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Compound of Interest

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An In-depth Technical Guide on the Core Chemical Properties and Structure of **Butyl Isobutyrate**

This technical guide provides a comprehensive overview of the chemical properties and structure of **butyl isobutyrate**, an ester recognized for its fruity aroma and applications in the flavor, fragrance, and solvent industries.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of its chemical nature.

Chemical Structure and Identification

Butyl isobutyrate, systematically named butyl 2-methylpropanoate, is a carboxylic ester formed from n-butanol and isobutyric acid.^{[2][3]} Its structure features a butyl group attached to an isobutyrate moiety.^[2]

Structural Identifiers:

- IUPAC Name: butyl 2-methylpropanoate^[3]
- SMILES:CCCCOC(=O)C(C)C^[3]
- InChI:InChI=1S/C8H16O2/c1-4-5-6-10-8(9)7(2)3/h7H,4-6H2,1-3H3^[2]
- InChIKey:JSLCOZYBKYHZNL-UHFFFAOYSA-N^[2]

Caption: Chemical structure of **Butyl Isobutyrate**.

Physicochemical Properties

Butyl isobutyrate is a colorless liquid with a characteristic fresh, fruity odor reminiscent of apple and banana, and a sweet, pineapple-like taste.[1][4] It is stable under normal temperature and pressure conditions.[4]

Table 1: Physical and Chemical Properties of **Butyl Isobutyrate**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₆ O ₂	[2]
Molecular Weight	144.21 g/mol	[2][3]
CAS Number	97-87-0	[1]
Appearance	Colorless liquid	[1]
Boiling Point	155-156 °C (at 760 mm Hg)	[1][3]
Melting Point	< 25 °C	[3]
Density	0.862 g/mL (at 25 °C)	[1]
Refractive Index	1.401 (at 20 °C)	[1]
Solubility	Insoluble in water, glycerin, and propylene glycol; miscible with alcohol, ether, and most fixed oils.	[1][3]
Flash Point	110 °F (43.3 °C)	[4]
Vapor Pressure	1 mm Hg (at 39.9 °C)	[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of **butyl isobutyrate**.

Table 2: Spectroscopic Data for **Butyl Isobutyrate**

Technique	Data Highlights	Source(s)
¹ H NMR	(90 MHz, CDCl ₃) Chemical shifts (ppm) are observed, corresponding to the different proton environments in the molecule.	[3]
¹³ C NMR	(25.16 MHz, CDCl ₃) Key shifts include signals for the carbonyl carbon (~177 ppm), the ester oxygen-linked carbon (~64 ppm), and various alkyl carbons.	[3]
Mass Spec (EI)	Major fragment ions (m/z) include 43.0, 71.0, 89.0, and 56.0, which are characteristic of the molecule's fragmentation pattern.	[3][6]

Experimental Protocols

Synthesis: Fischer-Speier Esterification

The most common method for synthesizing **butyl isobutyrate** is the Fischer-Speier esterification of isobutyric acid with n-butanol, using an acid catalyst.[4][7]

Methodology:

- Reactant Mixture: Combine isobutyric acid and n-butanol in a round-bottom flask. An excess of one reactant can be used to shift the equilibrium.
- Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid. [1][4]

- Reaction Conditions: Heat the mixture under reflux. The reaction temperature is typically maintained at the boiling point of the mixture.
- Water Removal: To drive the reaction to completion, the water formed during the reaction is continuously removed, often using a Dean-Stark apparatus.
- Workup and Purification: After the reaction is complete, the mixture is cooled. The catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate).
- Final Product: The crude product is purified by distillation to obtain pure **butyl isobutyrate**.
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Caption: Fischer-Speier esterification pathway for **butyl isobutyrate**.

Alkaline Hydrolysis (Saponification)

Esters like **butyl isobutyrate** can be hydrolyzed back to their constituent carboxylic acid and alcohol, a reaction that is significantly accelerated in the presence of a base.[\[9\]](#)

General Methodology:

- Reactant Mixture: Dissolve **butyl isobutyrate** in a suitable solvent mixture, such as aqueous ethanol or dioxane, to ensure miscibility.[\[9\]](#)
- Base Addition: Add a stoichiometric amount or a slight excess of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH).
- Reaction Conditions: Heat the mixture under reflux to increase the reaction rate. The progress of the reaction can be monitored by techniques like titration of the remaining base.

- **Workup and Isolation:** After the reaction is complete, cool the mixture. Acidify the solution with a strong acid (e.g., HCl) to protonate the carboxylate salt, forming isobutyric acid.
- **Separation:** The resulting isobutyric acid and n-butanol can be separated from the aqueous solution by extraction with an organic solvent, followed by purification techniques such as distillation.



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Caption: Base-catalyzed hydrolysis (saponification) of **butyl isobutyrate**.

Spectroscopic Analysis Protocols

The following are generalized protocols for obtaining spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-25 mg of **butyl isobutyrate** in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), inside a 5 mm NMR tube.[3][10] An internal standard like tetramethylsilane (TMS) can be added for referencing (0 ppm).[10]
- **Data Acquisition:** Acquire the spectrum on an NMR spectrometer. For ^{13}C NMR of **butyl isobutyrate**, a frequency of 25.16 MHz has been reported.[3]
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.[10]

Mass Spectrometry (MS):

- **Sample Introduction:** As a volatile liquid, **butyl isobutyrate** is typically introduced via a Gas Chromatography (GC-MS) system, which separates it from any impurities before it enters the mass spectrometer.[10]

- Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV) in a process called Electron Ionization (EI).[\[10\]](#)
- Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.
- Detection: The detector records the abundance of each fragment, generating a mass spectrum.

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